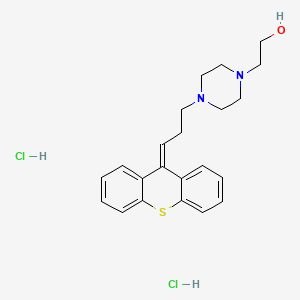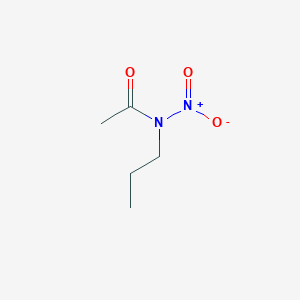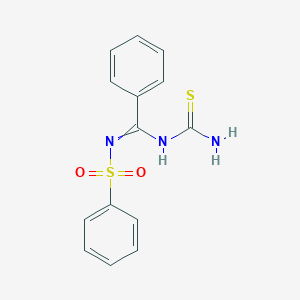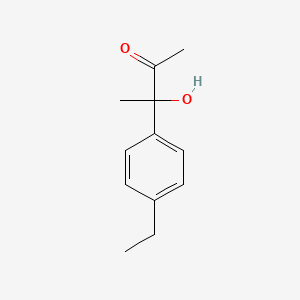
Dodec-8-yne-1,11-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodec-8-yne-1,11-diol: is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and two hydroxyl groups (diol) located at the first and eleventh positions of a twelve-carbon chain. This compound is part of the larger family of acetylenic diols, which are known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dodec-8-yne-1,11-diol typically involves the following steps:
Alkyne Formation: The initial step involves the formation of the alkyne group. This can be achieved through various methods, such as the dehydrohalogenation of vicinal dihalides or the coupling of terminal alkynes with alkyl halides.
Hydroxylation: The introduction of hydroxyl groups can be accomplished through hydroboration-oxidation or the use of osmium tetroxide. These reactions add hydroxyl groups to the alkyne, resulting in the formation of the diol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Catalysts and specific reaction conditions are employed to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Dodec-8-yne-1,11-diol can undergo oxidation reactions, leading to the formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Reduction reactions can convert the alkyne group into alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halides and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dodec-8-yne-1,11-diol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its unique structure allows for the creation of materials with specific properties.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways
Industry: The compound is utilized in the production of surfactants, lubricants, and coatings. Its ability to reduce surface tension makes it valuable in formulations requiring enhanced wetting and spreading properties.
Wirkmechanismus
The mechanism of action of Dodec-8-yne-1,11-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The alkyne group can participate in addition reactions, leading to the formation of new chemical bonds and structures.
Vergleich Mit ähnlichen Verbindungen
Dodec-5-yne-1,4-diol: Another acetylenic diol with hydroxyl groups at different positions.
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: A compound with multiple methyl groups and a similar alkyne-diol structure.
Uniqueness: Dodec-8-yne-1,11-diol is unique due to the specific positioning of its hydroxyl groups and the length of its carbon chain. This configuration imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
64418-68-4 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
dodec-8-yne-1,11-diol |
InChI |
InChI=1S/C12H22O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h12-14H,2-5,7,9-11H2,1H3 |
InChI-Schlüssel |
KLFDZLLGMNZJTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#CCCCCCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-](/img/structure/B14492614.png)
![[2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid](/img/structure/B14492621.png)
![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)


![1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)](/img/structure/B14492636.png)



![5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine](/img/structure/B14492649.png)

![(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14492665.png)


